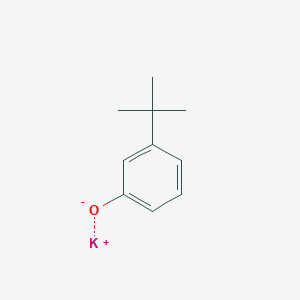
Potassium 3-(tert-butyl)phenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 3-(tert-butyl)phenolate: (CAS No 58425-32-4) is an organic compound with the chemical formula C₁₀H₁₃KOpotassium 3-tert-butylphenolate . This compound features a phenolate anion (C₆H₅O⁻) in which the hydrogen atom of the phenolic hydroxyl group has been replaced by a potassium cation (K⁺). The tert-butyl group (tert-C₄H₉) is attached to the phenolate ring, providing steric hindrance and influencing its reactivity.
Preparation Methods
a. Synthetic Routes: One common synthetic route involves the reaction of 3-tert-butylphenol with potassium tert-butoxide in dry tetrahydrofuran (THF). The reaction proceeds as follows:
3-tert-butylphenol+potassium tert-butoxide→potassium 3-(tert-butyl)phenolate
b. Reaction Conditions:- Solvent: Dry THF
- Temperature: Reflux (heated to boiling)
- Duration: Approximately 1 hour
c. Industrial Production Methods: Industrial-scale production methods may vary, but the synthetic route described above provides a straightforward approach to obtaining this compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The phenolate oxygen can undergo nucleophilic substitution reactions with various electrophiles.
Base-Catalyzed Reactions: The phenolate anion can act as a base, deprotonating acidic compounds.
Alkyl Halides: Potassium 3-(tert-butyl)phenolate reacts with alkyl halides (e.g., methyl bromide) to form tert-butyl ethers.
Acid Chlorides: It reacts with acid chlorides to yield phenyl esters.
Alkylating Agents: Alkylation of the phenolate oxygen occurs under basic conditions.
Tert-butyl ethers: Formed by reaction with alkyl halides.
Phenyl esters: Produced via reaction with acid chlorides.
Scientific Research Applications
Potassium 3-(tert-butyl)phenolate finds applications in:
Organic Synthesis: As a versatile reagent for creating new organic compounds.
Medicinal Chemistry: It may serve as a building block for drug molecules.
Flavor and Fragrance Synthesis: Used in the creation of aromatic compounds.
Mechanism of Action
The exact mechanism by which potassium 3-(tert-butyl)phenolate exerts its effects depends on the specific reactions it undergoes. its phenolate anion can participate in various chemical transformations, influencing biological processes or catalyzing reactions.
Comparison with Similar Compounds
While potassium 3-(tert-butyl)phenolate is unique due to its tert-butyl substituent, similar compounds include other phenolates and alkali metal derivatives.
Remember that this compound’s properties and applications are subject to ongoing research, and its significance may evolve as new findings emerge
Properties
Molecular Formula |
C10H13KO |
|---|---|
Molecular Weight |
188.31 g/mol |
IUPAC Name |
potassium;3-tert-butylphenolate |
InChI |
InChI=1S/C10H14O.K/c1-10(2,3)8-5-4-6-9(11)7-8;/h4-7,11H,1-3H3;/q;+1/p-1 |
InChI Key |
BHCOQQKZCUNLMX-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-8,8a-dihydro-5,8-methanoimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B12827247.png)
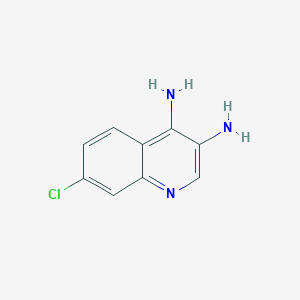

![6-Methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B12827272.png)

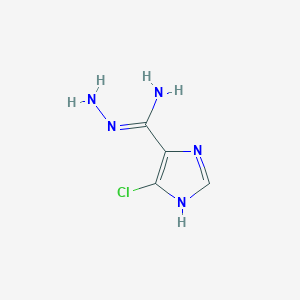
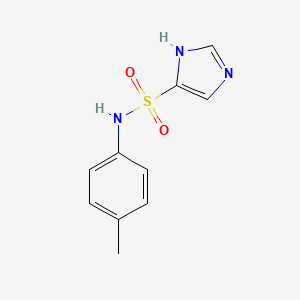
![4-Chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12827301.png)
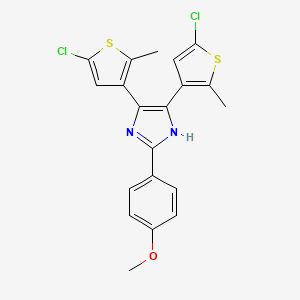
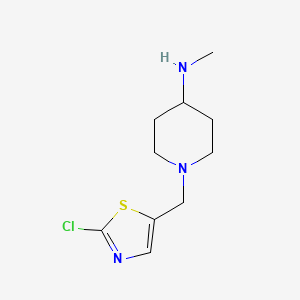
![1-[(1S,2S)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12827320.png)
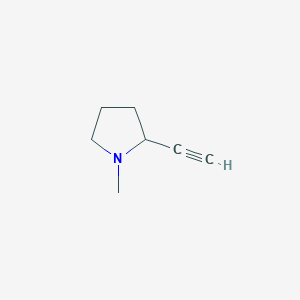
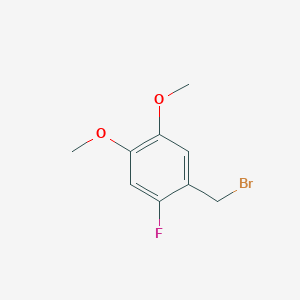
![3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12827337.png)
